2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20111780
InChI: InChI=1S/C27H27N3O3S2/c1-3-33-19-14-12-18(13-15-19)30-26(32)24-20-9-5-7-11-22(20)35-25(24)29-27(30)34-16-23(31)28-21-10-6-4-8-17(21)2/h4,6,8,10,12-15H,3,5,7,9,11,16H2,1-2H3,(H,28,31)
SMILES:
Molecular Formula: C27H27N3O3S2
Molecular Weight: 505.7 g/mol

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

CAS No.:

Cat. No.: VC20111780

Molecular Formula: C27H27N3O3S2

Molecular Weight: 505.7 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide -

Specification

Molecular Formula C27H27N3O3S2
Molecular Weight 505.7 g/mol
IUPAC Name 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C27H27N3O3S2/c1-3-33-19-14-12-18(13-15-19)30-26(32)24-20-9-5-7-11-22(20)35-25(24)29-27(30)34-16-23(31)28-21-10-6-4-8-17(21)2/h4,6,8,10,12-15H,3,5,7,9,11,16H2,1-2H3,(H,28,31)
Standard InChI Key TZDKZWRQEXMVNE-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C)SC5=C3CCCC5

Introduction

The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of ethoxy and methylphenyl groups suggests potential interactions with biological targets, which could be leveraged in drug development.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. Key steps may include:

  • Cyclization Reactions: Formation of the thieno[2,3-d]pyrimidine ring through cyclization reactions involving appropriate precursors.

  • Reaction Conditions: Careful control of temperature and solvent choice is crucial for high yields and purity. Solvents like dimethylformamide or dimethyl sulfoxide are often used.

  • Purification: Techniques such as crystallization or chromatography are employed to isolate the desired product in high purity.

Biological Activities

Thieno[2,3-d]pyrimidine derivatives are known for their diverse biological activities:

  • Antimicrobial Properties: These compounds have shown potential in inhibiting microbial growth.

  • Anticancer Properties: Some derivatives exhibit anticancer activity by interacting with specific cellular targets.

Research Findings

While specific research findings for 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide are not detailed in the search results, related compounds have been studied for their pharmacological potential. Further research is necessary to elucidate the pharmacodynamics and pharmacokinetics of this specific compound.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamideNot specifiedNot specifiedPotential pharmaceutical agent
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamideC27H27N3O3S2Not specifiedAntimicrobial and anticancer properties
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(1-phenylethylideneamino)acetamideC28H28N4O3S2532.7Potential pharmacological agent

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator